2-(6-methoxy-2,4-dioxopyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide
Overview
Description
2-(6-methoxy-2,4-dioxopyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds of this nature often exhibit a range of biological activities and are of interest in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxy-2,4-dioxopyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a methoxy-substituted urea and a diketone.
Acetamide Formation: The acetamide moiety is introduced by reacting the pyrimidine intermediate with an appropriate acylating agent.
Sulfamoylphenyl Group Introduction:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-methoxy-2,4-dioxopyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)acetamide
- 2-(6-methoxy-2,4-dioxopyrimidin-1-yl)-N-(4-chlorophenyl)acetamide
Uniqueness
2-(6-methoxy-2,4-dioxopyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(6-methoxy-2,4-dioxopyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O6S/c1-23-12-6-10(18)16-13(20)17(12)7-11(19)15-8-2-4-9(5-3-8)24(14,21)22/h2-6H,7H2,1H3,(H,15,19)(H2,14,21,22)(H,16,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBOMZSGFMTLOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC(=O)N1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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